N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-2-26-11-7-8-12(14(9-11)21(24)25)19-17(22)10-16-18(23)20-13-5-3-4-6-15(13)27-16/h3-9,16H,2,10H2,1H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNQKGVTDXPQBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 433.46 g/mol. Its structure includes a nitrophenyl group and a benzothiazin moiety, which are crucial for its biological interactions.
This compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : Studies have shown that the compound can inhibit specific enzymes involved in cellular processes, leading to reduced proliferation of certain cell lines.
- Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication and transcription processes. This interaction is particularly significant in cancerous cells where rapid division occurs.
- Reactive Oxygen Species (ROS) Generation : The compound has been noted to induce oxidative stress in cells, which can lead to apoptosis (programmed cell death) in malignant cells.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that the compound effectively reduced cell viability in a dose-dependent manner.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | DNA intercalation and ROS generation |
| A549 (Lung Cancer) | 20 | Enzyme inhibition and apoptosis induction |
| HeLa (Cervical Cancer) | 10 | DNA damage and oxidative stress |
Antimicrobial Activity
Preliminary studies suggest that this compound also possesses antimicrobial properties. It was tested against various bacterial strains, showing notable inhibition zones.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 75 |
| Pseudomonas aeruginosa | 10 | 100 |
Toxicity and Safety Profile
While the compound shows promise in therapeutic applications, its safety profile must be evaluated. Acute toxicity studies indicate that higher concentrations may lead to cytotoxic effects on normal cells. Further research is required to establish safe dosage levels for potential clinical use.
Comparison with Similar Compounds
Structural and Substituent Analysis
The target compound’s structural analogs differ primarily in substituents on the phenyl ring and benzothiazine core. Key comparisons include:
Key Observations :
- Electron-withdrawing groups (NO₂, Cl, CF₃): Enhance stability and receptor binding via electron-deficient aromatic systems. The nitro group in the target compound may improve bioactivity compared to chloro analogs .
- Steric effects : The ethoxy group (OEt) at the para position introduces moderate steric bulk, which 3D-QSAR studies correlate with improved antifungal activity in benzothiazines .
Physicochemical Properties
- Molecular weight : Estimated at ~403.41, higher than chloro (332.80) or methyl (312.39) analogs . Increased weight may affect pharmacokinetics (e.g., membrane permeability).
- Solubility : The ethoxy group improves hydrophilicity compared to purely aromatic substituents (e.g., phenyl), but the nitro group may counterbalance this effect .
Q & A
Basic: What are the recommended methodologies for synthesizing N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide and optimizing reaction yields?
Answer:
The synthesis typically involves coupling a substituted 1,4-benzothiazine precursor with an acetamide derivative. For example:
Key Step : Refluxing ethyl 2-(3-oxo-2,3-dihydrobenzo[b][1,4]thiazin-4-yl)acetate with hydrazine to form the hydrazide intermediate, followed by condensation with a nitro-substituted phenyl group .
Optimization :
- Solvent Choice : Ethanol or methanol for reflux, ensuring solubility and stability of intermediates.
- Purification : Slow evaporation from methanol yields high-purity crystals (m.p. 430 K) .
- Yield Improvement : Monitor reaction completion via TLC and optimize stoichiometry (e.g., 5 mmol starting material in 50 ml ethanol) .
Basic: How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
Answer:
Single-crystal X-ray diffraction is the gold standard. Key steps include:
- Data Collection : Use a Bruker Kappa APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) and φ/ω scans .
- Refinement : SHELX programs (SHELXS-97 for structure solution; SHELXL-97 for refinement) are widely used due to their robustness in handling small-molecule data .
- Metrics : Aim for R[F² > 2σ(F²)] ≤ 0.027 and wR(F²) ≤ 0.076, with hydrogen atoms refined using riding models .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antifungal vs. antioxidant efficacy) of benzothiazine derivatives?
Answer:
Discrepancies often arise from assay conditions or structural modifications. Strategies include:
- Standardized Assays : Use CLSI guidelines for antifungal testing (e.g., MIC against Candida spp.) .
- Structural Analysis : Compare substituent effects (e.g., 4-ethoxy-2-nitrophenyl vs. alkylaryl groups) on bioactivity .
- Meta-Analysis : Cross-reference data from Innovation & Journal of Chemistry (antifungal) and Medicinal Chemistry Research (antioxidant) to identify structure-activity trends .
Advanced: What computational and experimental approaches are effective for studying the compound’s interaction with biological targets (e.g., RORγ modulation)?
Answer:
For targets like RORγ (linked to autoimmune diseases):
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to the ligand-binding domain .
- In Vitro Validation :
- Reporter Assays : Luciferase-based systems to measure RORγ transcriptional activity.
- SAR Analysis : Modify the benzothiazine core (e.g., substituents at the 4-ethoxy position) and test affinity .
- Crystallography : Co-crystallize derivatives with RORγ to resolve binding modes .
Basic: What spectroscopic techniques are suitable for characterizing this compound, and what key peaks should be monitored?
Answer:
- NMR :
- ¹H NMR : Look for aromatic protons (δ 6.8–8.2 ppm), ethoxy group (δ 1.3–1.5 ppm for CH₃; δ 4.0–4.2 ppm for OCH₂), and amide NH (δ ~10 ppm) .
- ¹³C NMR : Carbonyl signals at δ 165–175 ppm (amide C=O; benzothiazinone C=O) .
- IR : Strong bands at ~1650 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .
Advanced: How can researchers design derivatives to enhance metabolic stability while retaining bioactivity?
Answer:
- Structural Modifications :
- In Silico Tools : Use ADMET Predictor™ or SwissADME to predict metabolic hotspots (e.g., ethoxy group demethylation) .
Basic: What are the best practices for ensuring purity and stability during storage?
Answer:
- Purity Assessment : HPLC with a C18 column (95% purity threshold; λ = 254 nm) .
- Storage Conditions :
Advanced: How do hydrogen-bonding interactions in the crystal lattice influence the compound’s physicochemical properties?
Answer:
- Network Analysis : Intermolecular N–H⋯O and C–H⋯O bonds form a 3D network, stabilizing the lattice .
- Impact on Solubility : Strong hydrogen bonding (e.g., R₂²(9) motifs) reduces aqueous solubility but enhances thermal stability (m.p. > 400 K) .
Advanced: What strategies can reconcile discrepancies in crystallographic data (e.g., dihedral angles) across studies?
Answer:
- Validation : Cross-check using multiple software (e.g., Olex2 vs. SHELXL) and validate against CSD entries .
- Error Mitigation : Ensure data collection at low temperature (e.g., 296 K) to minimize thermal motion artifacts .
Basic: What are the safety and handling protocols for this nitro-substituted compound?
Answer:
- Toxicity : Nitro groups may confer mutagenicity; handle with nitrile gloves and under a fume hood.
- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
